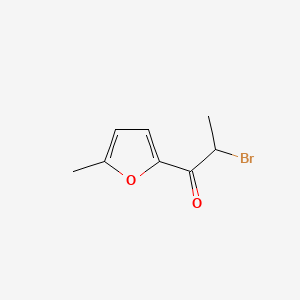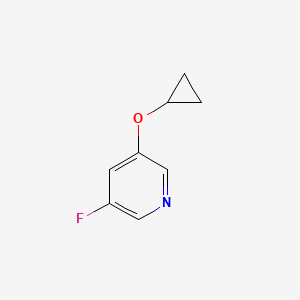
Sodium 3-chloropyridine-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-chloropyridine-2-sulfinate: is an organosulfur compound with the molecular formula C₅H₄ClNO₂S.Na. It is a sodium salt derivative of 3-chloropyridine-2-sulfinic acid. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-chloropyridine-2-sulfinate typically involves the reaction of 3-chloropyridine with sulfur dioxide and a base, such as sodium hydroxide. The reaction conditions often require a controlled temperature and pressure to ensure the formation of the desired sulfinate salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 3-chloropyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions often involve the use of polar aprotic solvents and bases to facilitate the substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium 3-chloropyridine-2-sulfinate is used as a building block in the synthesis of more complex organosulfur compounds. It is valuable in the formation of sulfonamides, sulfones, and other sulfur-containing molecules.
Biology and Medicine: In biological research, this compound is used to study the effects of sulfinates on cellular processes
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and dyes. Its reactivity makes it a useful intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism by which sodium 3-chloropyridine-2-sulfinate exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.
Vergleich Mit ähnlichen Verbindungen
Sodium 3-chloropyridine-2-sulfonate: Similar in structure but with a sulfonate group instead of a sulfinate group.
Sodium 3-bromopyridine-2-sulfinate: Similar but with a bromine atom instead of chlorine.
Sodium 2-chloropyridine-3-sulfinate: Isomeric compound with the chlorine and sulfinate groups at different positions.
Uniqueness: Sodium 3-chloropyridine-2-sulfinate is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its position of the chlorine and sulfinate groups on the pyridine ring provides distinct chemical properties compared to its isomers and analogs.
Eigenschaften
Molekularformel |
C5H3ClNNaO2S |
|---|---|
Molekulargewicht |
199.59 g/mol |
IUPAC-Name |
sodium;3-chloropyridine-2-sulfinate |
InChI |
InChI=1S/C5H4ClNO2S.Na/c6-4-2-1-3-7-5(4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
PYWYNZXQGDPPDP-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(N=C1)S(=O)[O-])Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13664027.png)
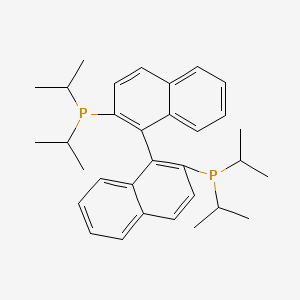
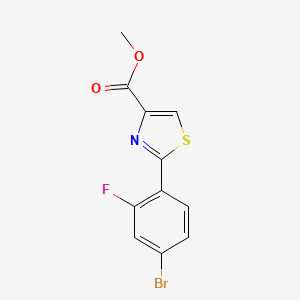
![5'-Chloro-2'-oxospiro[cyclopropane-1,3'-indoline]-7'-carboxylic Acid](/img/structure/B13664041.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13664045.png)
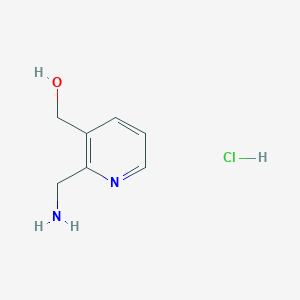
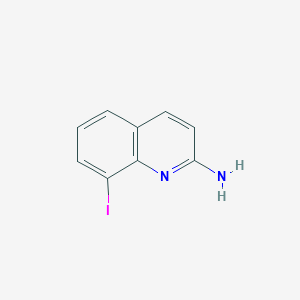
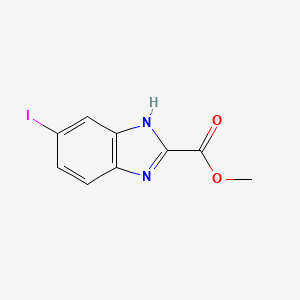
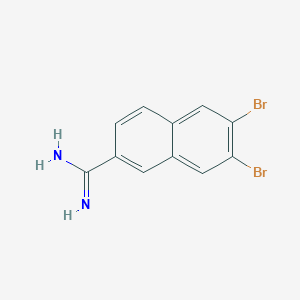
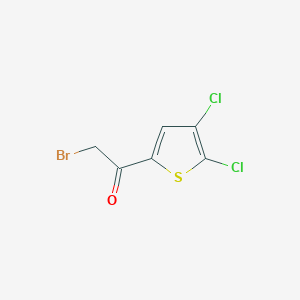
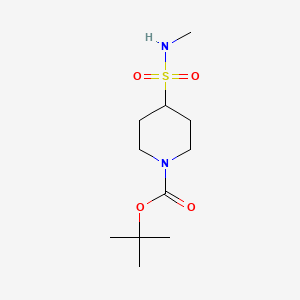
![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13664097.png)
